molecular formula C21H23F3N2O2 B2964582 1-(diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea CAS No. 1396843-78-9

1-(diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2964582
CAS No.: 1396843-78-9
M. Wt: 392.422
InChI Key: DEMYKJJPJGJVGF-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. Urea-based compounds are privileged scaffolds in pharmaceutical development due to their ability to form multiple hydrogen bonds, which facilitates specific interactions with biological targets such as enzymes and receptors . Diarylurea substructures, in particular, are found in a variety of bioactive compounds and are known for their versatile pharmacological properties, having been investigated for applications in areas such as antidiabetic and anticancer research . The structure of this compound incorporates a diphenylmethyl group, a tetrahydropyran (oxan-4-yl) ring, and a trifluoroethyl moiety, which may influence its physicochemical properties, conformational behavior, and binding affinity. Researchers can utilize this compound as a building block or as a reference standard in high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzhydryl-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c22-21(23,24)15-26(18-11-13-28-14-12-18)20(27)25-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMYKJJPJGJVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18F3N1O2C_{16}H_{18}F_3N_1O_2, which indicates a complex structure involving a urea linkage and various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways.

Inhibition of Inflammatory Mediators

Research indicates that derivatives of urea compounds exhibit significant inhibitory effects on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-alpha) production. For instance, a related compound, SA13353, showed potent inhibitory activity against LPS-induced TNF-alpha production in animal models . This suggests that this compound may share similar properties.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of urea derivatives. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Study 1: Anti-Inflammatory Effects

A study focused on the anti-inflammatory effects of urea derivatives highlighted the compound's ability to reduce TNF-alpha levels significantly in rat models. The results emphasized the importance of hydrophobic substituents at specific moieties for enhancing biological activity .

Study 2: Synthesis and Evaluation

Another research effort synthesized several urea derivatives and evaluated their pharmacological profiles. The findings suggested that structural modifications could lead to enhanced efficacy against inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Type Compound Effect Reference
Anti-inflammatorySA13353Inhibits LPS-induced TNF-alpha production
AntimicrobialVarious Urea DerivativesEffective against bacterial strains
Enzyme inhibitionRelated Urea DerivativesPotential inhibition of inflammatory enzymes

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (Full IUPAC) Key Substituents Molecular Formula Molecular Weight Fluorine Content Reference Compound ID
1-(Diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea Diphenylmethyl, oxan-4-yl, trifluoroethyl C₂₃H₂₅F₃N₂O₂ 430.45 g/mol* 3 F atoms Target Compound
1-(2-Oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea 2-Oxaadamantyl, 2,3,4-trifluorophenyl C₁₉H₂₀F₃N₂O₂ 392.37 g/mol 3 F atoms
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Dimethylamino-thiophenylethyl, trifluoromethylphenyl C₁₆H₁₈F₃N₃OS 357.40 g/mol 3 F atoms
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Pyrazole-thiophenylethyl, trifluoromethylphenyl C₁₇H₁₅F₃N₄OS 380.40 g/mol 3 F atoms
1-(3-Chloro-4-fluorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea Chloro-fluorophenyl, pyridazinyl-ethoxyphenyl C₂₁H₂₀ClFN₄O₃ 430.90 g/mol 1 F atom
1-[(4-Chlorophenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea Chlorophenylmethyl, piperidinylmethyl-trifluoroethyl C₁₆H₂₀ClF₃N₃O 368.80 g/mol 3 F atoms

*Molecular weight calculated based on structural formula.

Key Observations

Fluorine Content and Positioning :

  • The target compound and most analogs (e.g., ) contain three fluorine atoms, primarily in trifluoroethyl or trifluoromethyl groups. These groups improve metabolic stability and membrane permeability .
  • ’s compound has only one fluorine atom, suggesting reduced fluorination-dependent effects but possibly better solubility due to the pyridazinyl-ethoxyphenyl group.

Heterocyclic vs. Aromatic Substituents :

  • The oxan-4-yl group in the target compound may confer better solubility than the 2-oxaadamantyl group in ’s analog, as saturated oxygen rings reduce crystallinity .
  • Thiophene and pyrazole substituents (–5) introduce sulfur or nitrogen heteroatoms, which could influence redox properties or hydrogen-bonding interactions.

Branched vs. Most analogs (e.g., ) have linear substituents, allowing for more predictable conformational flexibility.

Therapeutic Implications :

  • Trifluoroethyl-containing compounds (target, ) are often explored in CNS disorders due to enhanced blood-brain barrier penetration .
  • Chloro-fluorophenyl derivatives () are common in kinase inhibitors, leveraging halogen bonds for ATP-binding pocket interactions.

Research Findings and Trends

  • Fluorine’s Role: Fluorinated ureas consistently show improved metabolic stability and bioavailability compared to non-fluorinated analogs. For example, trifluoroethyl groups reduce basicity of adjacent amines, enhancing solubility and absorption .
  • Structural Diversity : Modifying urea substituents (e.g., oxan-4-yl vs. adamantyl) allows tuning of solubility, with oxan-4-yl likely offering a balance between lipophilicity and aqueous solubility.
  • Synthetic Feasibility : Many analogs (e.g., ) are synthesized via isocyanate-amine coupling, a robust method for urea formation. The target compound likely follows similar protocols.

Q & A

Q. What are the optimal synthetic routes for 1-(diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea, and how do reaction conditions influence yield?

The synthesis of this urea derivative typically involves the reaction of diphenylmethyl isocyanate with oxan-4-yl and trifluoroethyl amine precursors. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile or dichloromethane) under reflux (65–80°C) enhance reactivity .
  • Catalysts : Base catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) improve nucleophilic substitution efficiency .
  • Purification : Column chromatography or recrystallization is critical due to byproduct formation from competing urea linkages .
    Yield optimization (30–50%) requires strict stoichiometric control of amine and isocyanate ratios .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Diphenylmethyl protons: δ 7.2–7.5 ppm (aromatic multiplet).
    • Oxan-4-yl protons: δ 3.5–4.0 ppm (tetrahydropyran ring) .
    • Trifluoroethyl group: δ 2.8–3.2 ppm (CH₂CF₃) and a singlet for CF₃ at δ 120–125 ppm in ¹⁹F NMR .
  • IR : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ confirm urea backbone formation .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • LogP : Estimated ~3.5 (due to lipophilic diphenylmethyl and trifluoroethyl groups), limiting aqueous solubility .
  • Stability : Hydrolytically sensitive under acidic/basic conditions; storage in anhydrous solvents (e.g., DMSO) at -20°C is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Screen against target proteins (e.g., kinases) by modeling urea H-bond donors interacting with catalytic residues .
  • MD Simulations : Assess stability of urea-protein complexes over 100 ns trajectories to prioritize synthesis .

Q. What strategies resolve contradictory in vitro vs. in vivo biological activity data for this compound?

  • Metabolic Stability : The trifluoroethyl group may reduce oxidative metabolism, but cytochrome P450 interactions (e.g., CYP3A4) should be assayed via liver microsomes .
  • Solubility-Permeability Trade-off : Use biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions and correlate with pharmacokinetic profiles .
  • Off-Target Screening : Employ phenotypic assays (e.g., BioMAP) to identify non-specific effects .

Q. How does the stereoelectronic effect of the oxan-4-yl group influence urea conformation and target binding?

  • Conformational Analysis : The oxan-4-yl ring adopts a chair conformation, positioning the urea moiety for optimal H-bonding.
  • Torsional Strain : Substituents on the tetrahydropyran ring modulate dihedral angles (N-C-O-C), affecting binding to helical domains (e.g., GPCRs) .

Q. What advanced analytical techniques (e.g., X-ray crystallography, HRMS) validate polymorphic forms or degradation products?

  • SC-XRD : Resolve crystal packing (e.g., P2₁/c space group) and hydrogen-bonding networks (N-H···O=C) .
  • HRMS-IM : High-resolution mass spectrometry with ion mobility distinguishes degradation products (e.g., hydrolyzed urea to amines) .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up synthesis due to competing side reactions?

  • Flow Chemistry : Continuous reactors minimize byproducts (e.g., dimerization) via precise temperature/residence time control .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics (30 min vs. 12 h) for improved selectivity .

Q. What statistical approaches (e.g., DoE) optimize reaction parameters for high-throughput screening?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify interactions .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions for novel derivatives .

Q. How to mitigate batch-to-batch variability in biological assays caused by trace impurities?

  • HPLC-PDA : Monitor purity (>98%) with photodiode array detection (210–400 nm) .
  • QC/QA Protocols : Implement USP/ICH guidelines for impurity profiling (e.g., genotoxic nitrosamines) .

Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventAcetonitrile4595
Temperature65°C (reflux)4197
CatalystDABCO (0.2 mmol)4896

Q. Table 2. Common Analytical Signatures

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 7.2–7.5 (diphenylmethyl)
IR1640 cm⁻¹ (C=O stretch)
HRMS[M+H]⁺ m/z 439.1742

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